![molecular formula C19H12BrN7O2 B2759149 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223930-89-9](/img/structure/B2759149.png)
6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H12BrN7O2 and its molecular weight is 450.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as Compound A ) represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
Compound A was synthesized through a multi-step reaction involving 4-bromophenyl derivatives and oxadiazole intermediates. The resulting structure features a complex arrangement of heterocycles that contribute to its biological properties. The molecular formula is C23H26BrN5O2 with significant structural motifs that include oxadiazole and triazole rings.
Biological Activity Overview
Compound A exhibits a range of biological activities, primarily focusing on anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
Recent studies have demonstrated that Compound A has significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
The mechanism of action appears to involve apoptosis induction via the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry analysis indicated that Compound A can arrest cell proliferation at the G1 phase in MCF-7 cells, triggering apoptotic pathways that are crucial for its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, Compound A has shown promising antimicrobial activity. It was tested against various bacterial strains with results indicating better efficacy against gram-positive bacteria compared to gram-negative strains. The following table provides an overview of its antimicrobial effects:
Bacterial Strain | Activity Level | Reference |
---|---|---|
Bacillus cereus | Moderate | |
Staphylococcus aureus | Strong | |
Escherichia coli | Weak |
The antimicrobial activity is attributed to the presence of the oxadiazole moiety which enhances interaction with bacterial cell membranes.
Case Studies
Several case studies have highlighted the potential applications of Compound A in therapeutic settings:
- Study on Anticancer Efficacy : In a study comparing various oxadiazole derivatives, Compound A exhibited superior activity against MCF-7 and HCT116 cell lines when compared to standard chemotherapeutic agents like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of Compound A against a panel of pathogens, revealing significant inhibitory effects particularly against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. These findings support the compound's potential use in treating bacterial infections .
Wissenschaftliche Forschungsanwendungen
Recent studies have demonstrated that compounds similar to this structure exhibit significant biological activity. The following sections summarize key findings regarding its applications.
Antiviral Activity
Research indicates that derivatives of the triazolo-pyrimidine class show promising antiviral effects. For instance:
- Mechanism of Action : The antiviral activity is attributed to the inhibition of viral replication through interference with viral enzymes or host cell pathways. Structural modifications can enhance potency against specific viruses.
Anticancer Activity
The compound's potential as an anticancer agent has been a focal point in several studies:
- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be effective against various cancer types by disrupting mitotic processes.
- Case Studies : In vitro studies have demonstrated that structural variations can lead to enhanced cytotoxicity against different cancer cell lines. For example, compounds with modifications on the phenyl moiety exhibited selective toxicity towards breast and lung cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
- Functional Groups : The presence of bromine and oxadiazole rings contributes to increased lipophilicity and biological activity. Substituents on the phenyl groups can modulate interactions with biological targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic pathways include:
- Cyclocondensation Reactions : These are commonly employed to construct the oxadiazole and triazole moieties.
- Variations in Substituents : Altering substituents on the aromatic rings can lead to derivatives with enhanced or altered biological properties.
Eigenschaften
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFPTNPMNZLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.